2-(N-pentanoyl)amino-5-nitropyrimidine
Description
2-(N-Pentanoyl)amino-5-nitropyrimidine is a nitro-substituted pyrimidine derivative featuring a pentanoyl (C₅H₁₁CO-) group at the 2-amino position. This compound is synthesized via acylation of 2-amino-5-nitropyrimidine using pentanoyl chloride in a reaction medium such as pyridine, followed by purification . The nitro group at the 5-position and the acylated amino group at the 2-position confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. While primarily studied in chemical synthesis, its derivatives have shown relevance in virology, particularly in modulating viral capture and infection efficiency .
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-(5-nitropyrimidin-2-yl)pentanamide |
InChI |
InChI=1S/C9H12N4O3/c1-2-3-4-8(14)12-9-10-5-7(6-11-9)13(15)16/h5-6H,2-4H2,1H3,(H,10,11,12,14) |
InChI Key |
RSWWSGWPCKEEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Viral Inhibition Efficiency: The pentanoyl derivative’s moderate activity compared to butanoyl and glycolyl analogs suggests a chain-length dependency in antiviral effects, with shorter acyl groups (C4) being optimal .
Thermal Stability: Chloro-ethoxycarbonylmethylamino derivatives decompose at higher temperatures (~230°C), making them suitable for high-energy reactions .
Synthetic Flexibility : Acylated nitropyrimidines are versatile intermediates, enabling diverse functionalization at the 2- and 4-positions .
Preparation Methods
Traditional Mixed-Acid Nitration
The nitration of aromatic amines like 2-aminopyrimidine typically employs a mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO). This method, adapted from pyridine nitration protocols, involves:
Table 1: Comparative Nitration Conditions for Pyridine vs. Pyrimidine Derivatives
Microreactor-Assisted Nitration
Continuous-flow microreactors offer advantages in heat and mass transfer, critical for exothermic nitration reactions. A patent by CN104447522A demonstrates this approach for 5-nitro-2-aminopyridine, which can be adapted for pyrimidines:
-
Key Features :
-
Theoretical Application to Pyrimidines :
Substituting 2-aminopyridine with 2-aminopyrimidine in the microreactor system could achieve >90% conversion, assuming similar reactivity profiles.
Acylation of 2-Amino-5-Nitropyrimidine with Pentanoyl Chloride
Standard Acylation Protocol
The introduction of the pentanoyl group to 2-amino-5-nitropyrimidine follows conventional amide bond formation:
-
Reagents :
-
Acylating Agent : Pentanoyl chloride (1.1 equivalents).
-
Base : Pyridine or triethylamine to scavenge HCl.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
-
Procedure :
-
Dissolve 2-amino-5-nitropyrimidine in DCM under nitrogen.
-
Add pentanoyl chloride dropwise at 0°C.
-
Warm to room temperature and stir for 4–6 hours.
-
Quench with ice water, extract with DCM, and purify via recrystallization.
-
-
Yield Considerations :
Acylation of aromatic amines typically proceeds in 75–85% yield under optimal conditions.
Alternative Acylation Methods
-
Schotten-Baumann Conditions :
Aqueous-organic biphasic systems with sodium hydroxide can minimize side reactions but may risk hydrolysis of the nitro group. -
Coupling Reagents :
Carbodiimides (e.g., DCC) with catalytic DMAP improve yields for sterically hindered amines but increase cost.
Table 2: Acylation Method Comparison for 2-Amino-5-Nitropyrimidine
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Pentanoyl Chloride/DCM | 0°C → RT, 6 hours | High purity, simple workup | Requires anhydrous conditions |
| Schotten-Baumann | Aqueous NaOH, 0°C | Cost-effective | Risk of nitro group hydrolysis |
| DCC/DMAP | RT, 12 hours | High yields for hindered amines | Expensive reagents |
Purification and Characterization
Isolation Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the product, removing unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves acylation byproducts.
Analytical Data
-
Melting Point : 142–144°C (theoretical).
-
Spectroscopy :
Challenges and Optimization Strategies
Nitro Group Stability
The electron-withdrawing nitro group increases susceptibility to hydrolysis under basic conditions. Recommendations:
-
Avoid prolonged exposure to aqueous bases during acylation.
-
Use aprotic solvents (e.g., DCM) for all steps post-nitration.
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